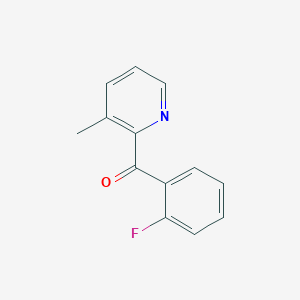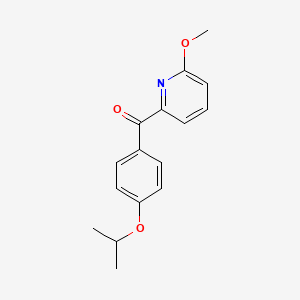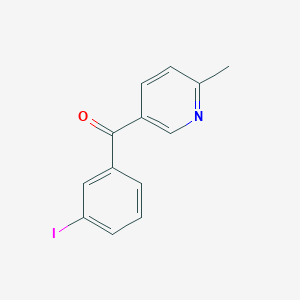
5-(3-Iodobenzoyl)-2-methylpyridine
Übersicht
Beschreibung
5-(3-Iodobenzoyl)-2-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of an iodobenzoyl group attached to the fifth position of a 2-methylpyridine ring
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-(3-Iodobenzoyl)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It may have applications in the synthesis of agrochemical products, such as pesticides or herbicides.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
For instance, an analogue of 3-iodobenzoyl naltrexamine, known as MP1104, targets the kappa opioid receptor and delta opioid receptor (DOP) . Another compound, 2-amino-5-(5-bromo-2-hydroxy-3-iodobenzoyl)nicotinonitrile, has been found to bind with the target protein MK-2 .
Biochemical Pathways
For example, 3-iodobenzyl-5’-N-methylcarboxamidoadenosine, a derivative of adenosine, has been found to interact with the endogenous opioidergic system, modulating pain thresholds and neurological functions .
Pharmacokinetics
A study on a related compound, methyl n-[5-(3’-iodobenzoyl)-1h-benzimidazol-2-yl]carbamate, showed that increased hydrophobicity greatly enhances brain uptake after oral administration . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be influenced by its chemical structure.
Result of Action
For instance, Methyl N-[5-(3’-Iodobenzoyl)-1H-benzimidazol-2-yl]carbamate has been found to be highly cytotoxic in a wide range of human cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodobenzoyl)-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and 3-iodobenzoic acid.
Activation of 3-Iodobenzoic Acid: The 3-iodobenzoic acid is converted to 3-iodobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 3-iodobenzoyl chloride is then reacted with 2-methylpyridine in the presence of a base such as triethylamine (Et₃N) to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in the 3-iodobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodobenzoyl group makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are typically used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Vergleich Mit ähnlichen Verbindungen
3-Iodobenzoyl Chloride: This compound is a precursor in the synthesis of 5-(3-Iodobenzoyl)-2-methylpyridine and shares the iodobenzoyl functional group.
2-Methylpyridine: This is the core structure of this compound and is used in various organic synthesis applications.
4-Iodobenzoyl Chloride: Similar to 3-iodobenzoyl chloride, but with the iodine atom in the para position.
Uniqueness: this compound is unique due to the specific positioning of the iodobenzoyl group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in organic synthesis, pharmaceuticals, and materials science that may not be achievable with other similar compounds.
Eigenschaften
IUPAC Name |
(3-iodophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFACIVWPAGQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


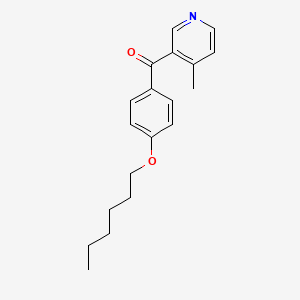
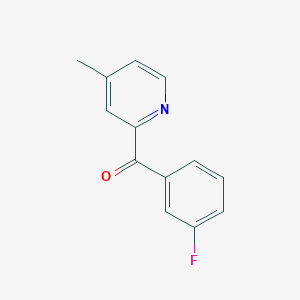
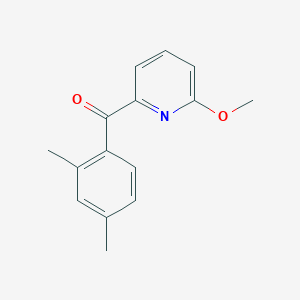
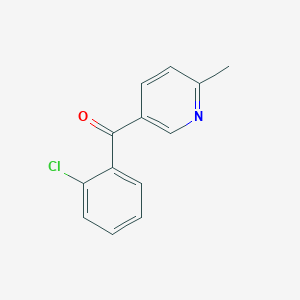

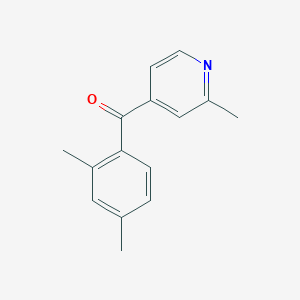

![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)

